molecular formula C13H11F3N2 B1599583 N-benzyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 886501-07-1

N-benzyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1599583
CAS No.: 886501-07-1
M. Wt: 252.23 g/mol
InChI Key: RLRVEPHRPXGPSA-UHFFFAOYSA-N
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Description

N-benzyl-3-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with a trifluoromethyl group at the 3-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(trifluoromethyl)pyridin-2-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

N-benzyl-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

N-benzyl-3-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

  • N-benzyl-2-(trifluoromethyl)pyridin-3-amine
  • N-benzyl-4-(trifluoromethyl)pyridin-2-amine
  • N-benzyl-3-(trifluoromethyl)pyridin-4-amine

These compounds share structural similarities but differ in the position of the trifluoromethyl and amine groups on the pyridine ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRVEPHRPXGPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428267
Record name N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-07-1
Record name N-benzyl-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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